molecular formula C10H19N B1664117 2,3,4-Trimethyl-3-azabicyclo[3.2.1]octane CAS No. 64048-84-6

2,3,4-Trimethyl-3-azabicyclo[3.2.1]octane

Cat. No.: B1664117
CAS No.: 64048-84-6
M. Wt: 153.26 g/mol
InChI Key: XPLMIWCWJBBEFB-UHFFFAOYSA-N
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Description

2,3,4-Trimethyl-3-azabicyclo[3.2.1]octane is a nitrogen-containing heterocyclic compound. This compound is part of the azabicyclo family, which is known for its unique bicyclic structure that includes a nitrogen atom. The structure of this compound consists of a six-membered ring fused to a three-membered ring, with three methyl groups attached at the nitrogen, second, and fourth positions.

Scientific Research Applications

2,3,4-Trimethyl-3-azabicyclo[3.2.1]octane has a wide range of scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4-Trimethyl-3-azabicyclo[3.2.1]octane can be achieved through several synthetic routes. One common method involves the enantioselective construction of the azabicyclo scaffold. This process typically starts with an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Another approach involves the desymmetrization of achiral tropinone derivatives, which can be achieved through various catalytic processes .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used can vary depending on the desired application and the available resources.

Chemical Reactions Analysis

Types of Reactions

2,3,4-Trimethyl-3-azabicyclo[3.2.1]octane undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using various oxidizing agents to form different products.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the bicyclic structure.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the specific reaction and desired product.

Major Products

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, such as halides or alkyl groups .

Mechanism of Action

The mechanism of action of 2,3,4-Trimethyl-3-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The nitrogen atom in the bicyclic structure can form interactions with various biological molecules, influencing their activity and function. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2,3,4-Trimethyl-3-azabicyclo[3.2.1]octane include other azabicyclo compounds, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, with methyl groups at the nitrogen, second, and fourth positions.

Properties

CAS No.

64048-84-6

Molecular Formula

C10H19N

Molecular Weight

153.26 g/mol

IUPAC Name

2,3,4-trimethyl-3-azabicyclo[3.2.1]octane

InChI

InChI=1S/C10H19N/c1-7-9-4-5-10(6-9)8(2)11(7)3/h7-10H,4-6H2,1-3H3

InChI Key

XPLMIWCWJBBEFB-UHFFFAOYSA-N

SMILES

CC1C2CCC(C2)C(N1C)C

Canonical SMILES

CC1C2CCC(C2)C(N1C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

3-Azabicyclo(3.2.1)octane, N,2,4-trimethyl-

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3,4-Trimethyl-3-azabicyclo[3.2.1]octane
Reactant of Route 2
Reactant of Route 2
2,3,4-Trimethyl-3-azabicyclo[3.2.1]octane
Reactant of Route 3
Reactant of Route 3
2,3,4-Trimethyl-3-azabicyclo[3.2.1]octane
Reactant of Route 4
2,3,4-Trimethyl-3-azabicyclo[3.2.1]octane
Reactant of Route 5
2,3,4-Trimethyl-3-azabicyclo[3.2.1]octane
Reactant of Route 6
2,3,4-Trimethyl-3-azabicyclo[3.2.1]octane

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